Cas no 2228128-45-6 (2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid)

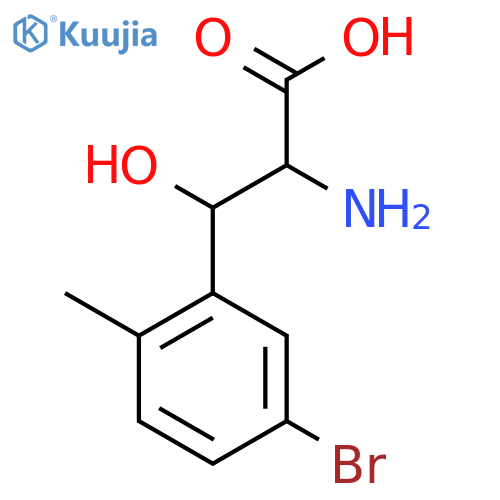

2228128-45-6 structure

商品名:2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid

- 2228128-45-6

- EN300-1909407

-

- インチ: 1S/C10H12BrNO3/c1-5-2-3-6(11)4-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)

- InChIKey: OWUFVVQJDGNMPE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C)=C(C=1)C(C(C(=O)O)N)O

計算された属性

- せいみつぶんしりょう: 273.00006g/mol

- どういたいしつりょう: 273.00006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 83.6Ų

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909407-5.0g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1909407-0.1g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 0.1g |

$678.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-1g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 1g |

$770.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-5g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 5g |

$2235.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-0.5g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 0.5g |

$739.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-0.25g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 0.25g |

$708.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-10g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 10g |

$3315.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-1.0g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1909407-0.05g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 0.05g |

$647.0 | 2023-09-18 | ||

| Enamine | EN300-1909407-10.0g |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |

2228128-45-6 | 10g |

$5037.0 | 2023-06-01 |

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2228128-45-6 (2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量